molecular formula C15H23NO4 B13434407 (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester

(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester

Cat. No.: B13434407
M. Wt: 281.35 g/mol
InChI Key: IHKXMYCWCUJUHV-MCIONIFRSA-N
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Description

(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester typically involves multiple steps to ensure the correct stereochemistry is achieved. One common method involves the use of enantioselective synthesis techniques. For instance, starting from a chiral precursor, such as Garner’s aldehyde, the compound can be synthesized through a series of reactions including Horner–Wadsworth–Emmons reaction, 1,4-addition of lithium dialkylcuprates, and subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions and efficient purification techniques to ensure the desired enantiomer is obtained with high purity. The use of automated synthesis and purification systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form ethers, esters, or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for chlorination and acetic anhydride (Ac₂O) for acetylation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors due to its chiral nature.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)butanoic Acid Methyl Ester
  • (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)pentanoic Acid Methyl Ester
  • (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)heptanoic Acid Methyl Ester

Uniqueness

The uniqueness of (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester lies in its specific stereochemistry and the presence of both hydroxyl and amino functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

methyl (2S,3R)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]hexanoate

InChI

InChI=1S/C15H23NO4/c1-3-7-13(18)14(15(19)20-2)16-12(10-17)11-8-5-4-6-9-11/h4-6,8-9,12-14,16-18H,3,7,10H2,1-2H3/t12-,13-,14+/m1/s1

InChI Key

IHKXMYCWCUJUHV-MCIONIFRSA-N

Isomeric SMILES

CCC[C@H]([C@@H](C(=O)OC)N[C@H](CO)C1=CC=CC=C1)O

Canonical SMILES

CCCC(C(C(=O)OC)NC(CO)C1=CC=CC=C1)O

Origin of Product

United States

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